molecular formula C11H20FNO3 B13906709 Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13906709
M. Wt: 233.28 g/mol
InChI Key: IOADSJASVUKMCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a versatile fluorinated pyrrolidine derivative designed for use as a key building block in organic synthesis and pharmaceutical research. Similar to the widely used compound tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, this reagent incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization . The central pyrrolidine ring is substituted with both a fluorine atom and a 1-hydroxyethyl group, which provides a reactive handle for synthetic elaboration. The introduction of fluorine is a critical strategy in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, thereby modulating the biological activity and physicochemical properties of drug candidates . The hydroxyethyl side chain can be readily oxidized to a ketone or utilized in substitution reactions to create diverse molecular architectures. This compound is particularly valuable for the discovery and development of bioactive molecules, including peptidomimetics and fluorinated analogs of pharmacologically active compounds . Its well-defined reactivity and compatibility with standard synthetic methodologies make it a practical and valuable intermediate for constructing complex target molecules in medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3

InChI Key

IOADSJASVUKMCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(C1)C(=O)OC(C)(C)C)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-fluoropyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the corresponding ketone or aldehyde.

    Reduction: The major product is the de-fluorinated pyrrolidine derivative.

    Substitution: The major products are the substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations: Fluorine and Hydroxyethyl vs. Hydroxymethyl

  • Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1314400-71-9, C₁₁H₂₁NO₃, MW 215.29) lacks the fluorine atom present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to fluorinated analogs .
  • Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-46-9, C₁₀H₁₈FNO₃, MW 219.25) replaces the hydroxyethyl group with hydroxymethyl.

Aromatic vs. Aliphatic Substituents

  • Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 2098005-18-4, C₁₄H₁₉FN₂O₂, MW 266.31) substitutes the hydroxyethyl group with a pyridinyl moiety.

Trifluoromethyl and Methyl Substitutions

  • Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6, C₁₁H₁₈F₃NO₃, MW 281.26) incorporates a trifluoromethyl group, which is strongly electron-withdrawing. This substitution increases lipophilicity and oxidative stability compared to the target compound’s hydroxyethyl group .

Ring Size Variations: Pyrrolidine vs. Azetidine

  • Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5, C₉H₁₅FNO₃, MW 204.22) replaces the five-membered pyrrolidine ring with a four-membered azetidine.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate - ~C₁₁H₂₀FNO₃ ~233.28 Fluorine, 1-hydroxyethyl
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate 1314400-71-9 C₁₁H₂₁NO₃ 215.29 1-hydroxyethyl
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate 1893340-46-9 C₁₀H₁₈FNO₃ 219.25 Fluorine, hydroxymethyl
Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate 2098005-18-4 C₁₄H₁₉FN₂O₂ 266.31 Fluorine, pyridinyl
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 281.26 Trifluoromethyl, methyl
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C₉H₁₅FNO₃ 204.22 Fluorine, hydroxymethyl, azetidine

Table 2: Key Property Comparisons

Compound Name Boiling Point Solubility Stability Notes
This compound Not reported Moderate (polar solvents) Fluorine enhances metabolic stability
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate Not reported High (due to hydroxymethyl) Discontinued; synthesis challenges noted
Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate Not reported Low (aromaticity reduces polarity) Discontinued; potential handling hazards

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